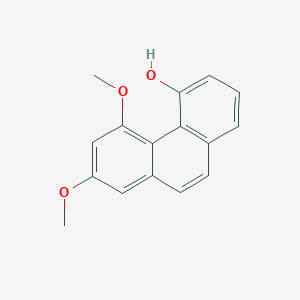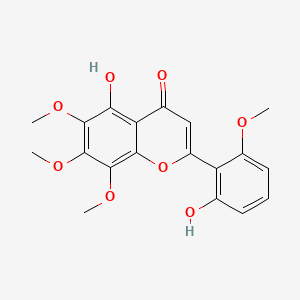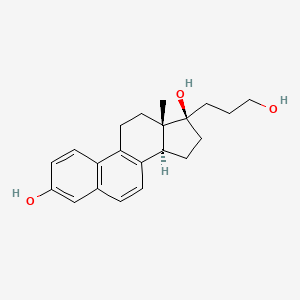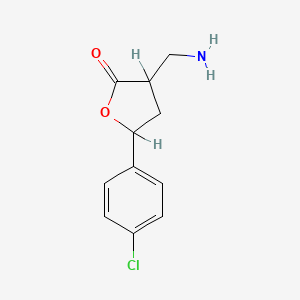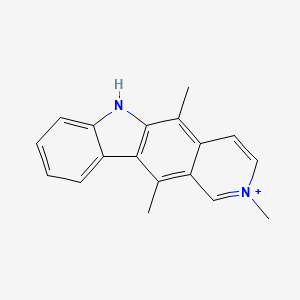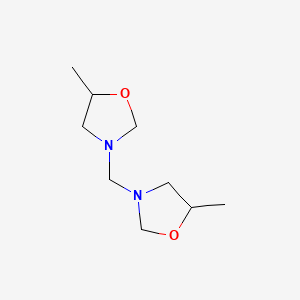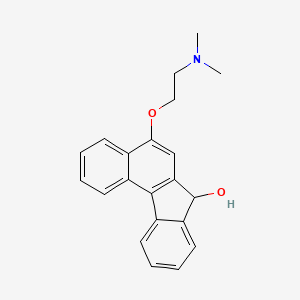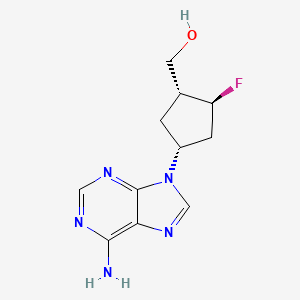![molecular formula C28H32N2O3 B1221386 Ethyl 2-[3,6-bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl]benzoate CAS No. 217176-83-5](/img/structure/B1221386.png)
Ethyl 2-[3,6-bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[3,6-bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl]benzoate, commonly referred to as EB, is a fluorescent probe molecule. Its molecular formula is C28H32N2O3 .
Molecular Structure Analysis
The molecular weight of this compound is 444.6 g/mol. The average mass is 444.565 Da and the monoisotopic mass is 444.241302 Da .科学的研究の応用
pH-Sensitive Fluorescent Probing
Dihydrorhodamine 6G serves as a pH-sensitive fluorescent probe, which is critical for understanding cellular biology, disease mechanisms, and therapeutic responses. Its versatility in pH sensitivity and chemical functionality allows for conjugation to small molecules, proteins, nanoparticles, and biomaterial scaffold matrices. This application is essential for non-invasive, real-time fluorescence imaging of acidic microenvironments in biological systems .
Quantification of Reactive Oxygen Species (ROS)
The compound is used to quantify total ROS in vivo. It is indiscriminate to the various free radicals found in humans, making it a valuable tool for measuring ROS concentrations in human blood. This application is particularly useful for evaluating the efficacy of antioxidants against ROS in vivo .
Radio-Fluorogenic Dosimetry
Dihydrorhodamine 6G is applied to silicon elastomers as a radiosensitive compound that converts nonfluorescent into fluorescent dyes upon irradiation. The fluorescence intensity increases linearly with the absorbed dose, making it a promising tool for radiation dosimetry .
Intracellular and Extracellular pH Sensing
This compound’s ability to preserve pH-sensitive fluorescence after covalent functionalization makes it suitable for intracellular and extracellular pH sensing. It can be used both in vitro and in vivo to monitor pH changes within cells and in the extracellular matrix .
High-Throughput Biological Research Tools
Dihydrorhodamine 6G-based probes are high-throughput, non-invasive research tools for quantitative fluorescence-based pH sensing. They play a crucial role in probing the roles of acidic microenvironments in biological processes .
Antioxidant Capacity Measurement
In studies assessing the antioxidant capacity of natural products, Dihydrorhodamine 6G is used as a fluorescent probe to detect decreases in free radical concentrations in humans following consumption of high antioxidant capacity products .
作用機序
Target of Action
Dihydrorhodamine 6G (DHR 6G), also known as Ethyl 2-[3,6-bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl]benzoate, primarily targets reactive oxygen species (ROS) , including superoxide . ROS are chemically reactive molecules containing oxygen, which play crucial roles in cell signaling and homeostasis .
Mode of Action
DHR 6G is a non-fluorescent compound that readily enters most cells . Once inside the cell, it is oxidized by ROS or cellular redox systems, transforming into the fluorescent Rhodamine 6G . This transformation allows for the detection of ROS within the cell .
Biochemical Pathways
The primary biochemical pathway affected by DHR 6G involves the detection of ROS. The oxidation of DHR 6G to Rhodamine 6G serves as an indicator of the presence and activity of ROS within the cell . This can be particularly useful in studying oxidative stress, inflammation, and other conditions where ROS are involved.
Pharmacokinetics
It is known that dhr 6g readily enters cells , suggesting efficient absorption and distribution. Once inside the cell, it undergoes metabolic transformation (oxidation) to become Rhodamine 6G .
Result of Action
The oxidation of DHR 6G results in the production of fluorescent Rhodamine 6G, which accumulates in mitochondrial membranes . This fluorescence allows for the visualization and quantification of ROS within the cell, providing a valuable tool for studying cellular oxidative processes.
Action Environment
The action of DHR 6G is influenced by the cellular environment, particularly the presence of ROS and the activity of cellular redox systems . The efficiency of DHR 6G oxidation may also be influenced by factors such as pH, temperature, and the presence of other cellular components.
特性
IUPAC Name |
ethyl 2-[3,6-bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O3/c1-6-29-23-15-25-21(13-17(23)4)27(19-11-9-10-12-20(19)28(31)32-8-3)22-14-18(5)24(30-7-2)16-26(22)33-25/h9-16,27,29-30H,6-8H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJYUNAFKYHMAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)C(C3=C(O2)C=C(C(=C3)C)NCC)C4=CC=CC=C4C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydrorhodamine 6G | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

